molecular formula C18H18FNO4 B6412558 3-(3-Boc-aminophenyl)-5-fluorobenzoic acid CAS No. 1261936-95-1

3-(3-Boc-aminophenyl)-5-fluorobenzoic acid

Cat. No.: B6412558
CAS No.: 1261936-95-1
M. Wt: 331.3 g/mol
InChI Key: ZSPGTGYXDJVXQD-UHFFFAOYSA-N
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Description

3-(3-Boc-aminophenyl)-5-fluorobenzoic acid is a chemical compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Boc-aminophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:

    Nitration and Reduction: Starting from 3-fluorobenzoic acid, nitration is performed to introduce a nitro group at the meta position. This is followed by reduction to convert the nitro group to an amino group.

    Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to yield the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is then coupled with 3-bromobenzoic acid under Suzuki-Miyaura cross-coupling conditions using a palladium catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency.

Types of Reactions:

    Substitution Reactions: The fluorine atom on the benzoic acid ring can undergo nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

    Deprotected Amines: Free amine derivatives after Boc removal.

    Coupled Products: Complex biaryl or heteroaryl compounds from coupling reactions.

Scientific Research Applications

3-(3-Boc-aminophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

    Material Science:

    Biological Studies: Utilized in the synthesis of probes or inhibitors for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(3-Boc-aminophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The Boc-protected amine can be deprotected to reveal the active amine, which can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

  • 3-(3-Boc-aminophenyl)boronic acid
  • 3-(Boc-amino)phenylboronic acid pinacol ester
  • 4-(Boc-aminophenyl)boronic acid

Comparison:

  • Structural Differences: While these compounds share the Boc-protected amino group, they differ in the substituents on the aromatic ring (e.g., fluorine vs. boronic acid).
  • Reactivity: The presence of different functional groups (fluorine vs. boronic acid) affects their reactivity and the types of reactions they can undergo.
  • Applications: Each compound has unique applications based on its structure. For example, boronic acids are widely used in Suzuki-Miyaura coupling reactions, while fluorinated compounds may have distinct biological activities.

3-(3-Boc-aminophenyl)-5-fluorobenzoic acid stands out due to its combination of a Boc-protected amine and a fluorine atom, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPGTGYXDJVXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127132
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-95-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261936-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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